molecular formula C19H23N3O7 B11146376 (R)-2-(2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

(R)-2-(2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

Cat. No.: B11146376
M. Wt: 405.4 g/mol
InChI Key: IGODCUREOYTJPM-GFCCVEGCSA-N
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Description

5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features a chromen-2-one (coumarin) core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with a suitable β-keto ester under acidic conditions to form the chromen-2-one structure.

    Hydroxylation and Methylation: The chromen-2-one core is then hydroxylated and methylated to introduce the 5-hydroxy and 4,7-dimethyl groups.

    Acylation: The hydroxylated chromen-2-one is acylated with an appropriate acyl chloride to form the acetylated intermediate.

    Amination and Carbamoylation: The acetylated intermediate undergoes amination to introduce the amino group, followed by carbamoylation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as kinases and proteases.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the chromen-2-one structure.

    Warfarin: A well-known anticoagulant that also features a coumarin core.

    7-Hydroxycoumarin: A hydroxylated derivative of coumarin with similar structural features.

Uniqueness

5-(CARBAMOYLAMINO)-2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is unique due to its specific substitution pattern, which may confer distinct biological activities not observed in other coumarin derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23N3O7/c1-9-6-13(23)16-10(2)11(18(27)29-14(16)7-9)8-15(24)22-12(17(25)26)4-3-5-21-19(20)28/h6-7,12,23H,3-5,8H2,1-2H3,(H,22,24)(H,25,26)(H3,20,21,28)/t12-/m1/s1

InChI Key

IGODCUREOYTJPM-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)C)O

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(CCCNC(=O)N)C(=O)O)C)O

Origin of Product

United States

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